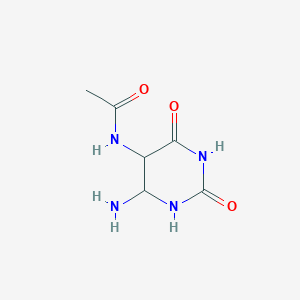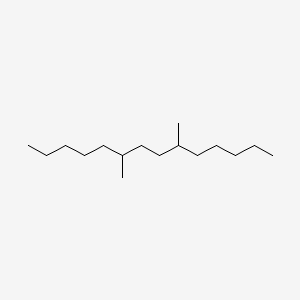
6,9-Dimethyltetradecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,9-Dimethyltetradecane is a hydrocarbon compound with the molecular formula C₁₆H₃₄. It is a branched alkane with two methyl groups attached to the sixth and ninth carbon atoms of the tetradecane chain. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Dimethyltetradecane typically involves the alkylation of tetradecane with methylating agents. One common method is the Friedel-Crafts alkylation, where tetradecane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under controlled temperature and pressure conditions to ensure selective methylation at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as catalytic cracking and isomerization of longer-chain hydrocarbons. These processes are optimized for large-scale production and involve the use of specialized catalysts and reactors to achieve high yields and purity.
化学反応の分析
Types of Reactions: 6,9-Dimethyltetradecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons using reducing agents like hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine or bromine) into the molecule, resulting in compounds like 6,9-dichlorotetradecane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium (Pd) or platinum (Pt) catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.
Major Products Formed:
Oxidation: 6,9-Dimethyltetradecanol, 6,9-Dimethyltetradecanone, 6,9-Dimethyltetradecanoic acid.
Reduction: Simpler alkanes such as hexane and nonane.
Substitution: 6,9-Dichlorotetradecane, 6,9-Dibromotetradecane.
科学的研究の応用
6,9-Dimethyltetradecane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in chromatographic studies and as a standard in mass spectrometry.
Biology: This compound is studied for its role in pheromone signaling in insects and other organisms.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases and its interactions with biological membranes.
Industry: It is used as a solvent, lubricant, and in the formulation of specialty chemicals.
作用機序
The mechanism of action of 6,9-Dimethyltetradecane involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it may act as a ligand for specific receptors, triggering signaling pathways that lead to physiological responses. Its hydrophobic nature allows it to integrate into lipid membranes, affecting membrane fluidity and function.
類似化合物との比較
6,9-Dimethyltetradecane can be compared with other similar compounds such as:
Tetradecane: A straight-chain alkane with no branching.
2,6-Dimethyltetradecane: A branched alkane with methyl groups at different positions.
6,9-Dimethylpentadecane: A similar compound with a longer carbon chain.
Uniqueness: this compound is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. This branching can influence its boiling point, melting point, and reactivity compared to its straight-chain and differently branched counterparts.
特性
CAS番号 |
55045-13-1 |
|---|---|
分子式 |
C16H34 |
分子量 |
226.44 g/mol |
IUPAC名 |
6,9-dimethyltetradecane |
InChI |
InChI=1S/C16H34/c1-5-7-9-11-15(3)13-14-16(4)12-10-8-6-2/h15-16H,5-14H2,1-4H3 |
InChIキー |
GLLSQPBDLZULLK-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)CCC(C)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


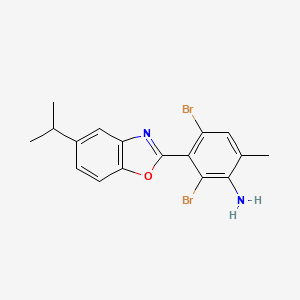
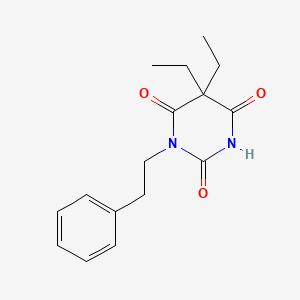
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B13801788.png)
![2-Fluoro-4-(4-pentylcyclohexyl)-1-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13801795.png)
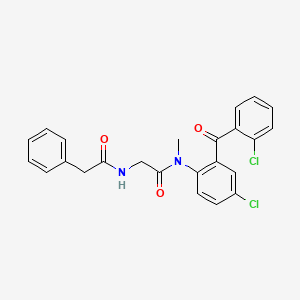

![Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-](/img/structure/B13801800.png)
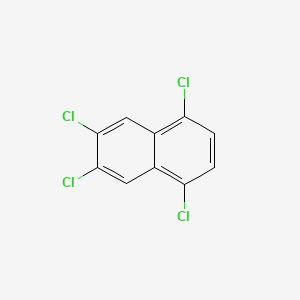
![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)

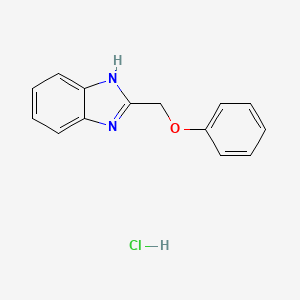
![5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13801835.png)
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13801837.png)
